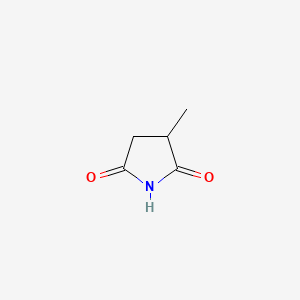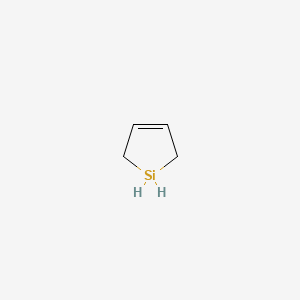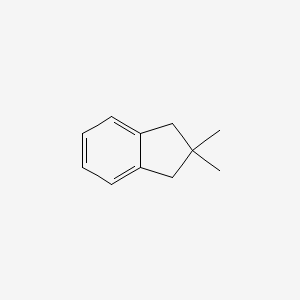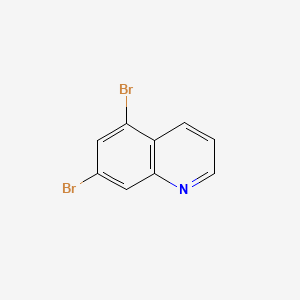
5,7-二溴喹啉
描述
5,7-Dibromoquinoline, also known as 5,7-dibromo-1,4-benzodioxin, is a heterocyclic aromatic compound with the chemical formula C9H5Br2O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. 5,7-Dibromoquinoline is of interest to scientists due to its wide range of applications in organic synthesis, materials science, and medicine. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers and as a catalyst in organic reactions. In addition, it has been studied for its potential therapeutic applications, including as an anti-inflammatory, anticonvulsant, and antidepressant.
科学研究应用
Synthesis of Alkynylquinoline Derivatives
5,7-Dibromoquinoline: serves as a key intermediate in the synthesis of various alkynylquinoline derivatives. These derivatives are synthesized through a Palladium-catalyzed Sonogashira coupling reaction, which yields alkynylquinoline-5,8-diones . These compounds are of interest due to their potential biological activities, including antimicrobial properties.
Antimicrobial Activity
Substituted quinoline-5,8-diones, which can be derived from 5,7-Dibromoquinoline, have shown significant antimicrobial activities. They are particularly effective against bacterial strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa . This makes them valuable for developing new antibacterial and antifungal agents.
Anticancer Research
Quinoline derivatives, including those derived from 5,7-Dibromoquinoline, have been studied for their antiproliferative activity against various cancer cell lines. They show promise as potent anticancer agents, with the ability to inhibit cell proliferation and induce apoptosis in tumor cells .
Molecular Docking Studies
5,7-Dibromoquinoline derivatives are used in molecular docking studies to explore their binding affinities towards different enzymes and receptors. This is crucial for understanding their mechanism of action and optimizing their structure for better therapeutic efficacy as anticancer agents .
Drug Development
The quinoline core structure is pivotal in the synthesis of many drugs. 5,7-Dibromoquinoline, with its reactive bromine groups, is a versatile building block for constructing complex molecules with a wide range of therapeutic properties, including antimalarial, antitumor, and antimicrobial drugs .
Corrosion Inhibition
Quinoline derivatives are also investigated for their application as corrosion inhibitors for metals in acidic mediums. The presence of the quinoline ring and substituents like bromine atoms may enhance the effectiveness of these compounds in protecting metals from corrosion .
属性
IUPAC Name |
5,7-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOCZMQXCNIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020417 | |
| Record name | 5,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinoline | |
CAS RN |
34522-69-5 | |
| Record name | Dibromoquinoline, 5,7- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIBROMOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4F7P3CE6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 5,7-dibromoquinoline derivatives in medicinal chemistry?
A1: Research suggests that 5,7-dibromoquinoline derivatives show promise as potential cancer theranostics. For example, benzothiazolyl quinoline-based fluorescent scaffolds synthesized from 5,7-dibromoquinoline precursors exhibited cytotoxicity against various cancer cell lines, with some demonstrating greater potency than cisplatin. [] Furthermore, some derivatives displayed significant cellular uptake and high selectivity towards cancer cells compared to normal fibroblast cells, indicating their potential as both therapeutic and diagnostic agents. []
Q2: How does the structure of 5,7-dibromoquinoline derivatives influence their fluorescence properties?
A2: Studies on 8-benzyloxyquinolines have revealed that the presence of bromine atoms in the 5 and 7 positions can significantly impact fluorescence. While 5,7-diphenyl and 5,7-bis(biphenyl-4-yl) derivatives exhibited promising photoluminescence quantum yields, the 5,7-dibromo derivative showed negligible emission and was practically non-protonable under experimental conditions. [] This suggests that the electron-withdrawing nature of the bromine atoms can quench fluorescence, and modifications to the core structure are necessary to enhance these properties.
Q3: Can 5,7-dibromoquinoline be used as a starting material for the synthesis of more complex organoboron complexes? What are their potential applications?
A3: Yes, 5,7-dibromoquinoline can serve as a versatile precursor for synthesizing organoboron complexes with extended conjugated systems. Through Suzuki-type cross-coupling reactions, the bromine atoms can be replaced with various substituents like phenyl, biphenyl, and 9,9′-dihexylfluorenyl groups. [] Subsequent deprotection and reaction with boron triphenyl yield luminescent organoboron quinolinolates. These complexes, characterized by techniques like NMR, IR spectroscopy, and cyclic voltammetry, exhibit unique electronic and electroluminescent properties, making them potentially useful in materials science and optoelectronic applications. []
Q4: Are there any known limitations or challenges associated with using 5,7-dibromoquinoline and its derivatives?
A4: One known limitation observed with 5,7-dibromoquinoline derivatives is their susceptibility to decomposition during gas chromatography-mass spectrometry analysis. Studies have shown that both 8-allyloxy-5,7-dibromoquinoline and 5,7-dibromo-8-methallyloxyquinoline degrade under these conditions, forming 7-allyl-5-bromo-8-hydroxyquinoline and 5-bromo-7-methallyl-8-hydroxyquinoline, respectively. [] This highlights the potential for thermal instability in these compounds and underscores the need for careful consideration of analytical techniques and reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



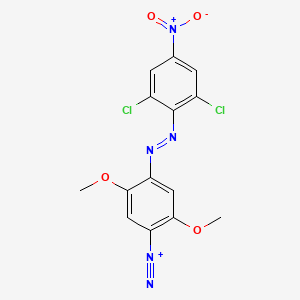
![Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]-](/img/structure/B1595533.png)


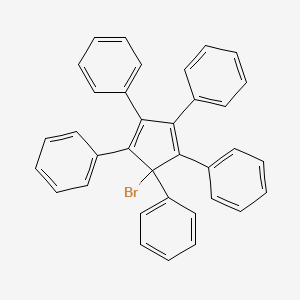
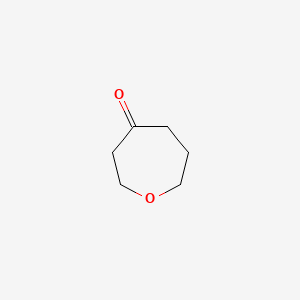
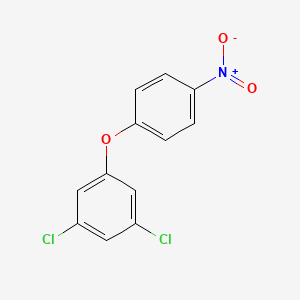

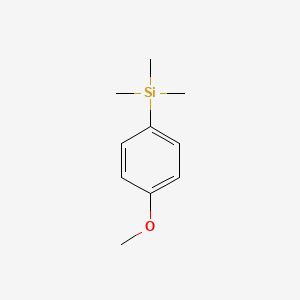

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)
